1,5-Dibromonaphthalene-2,6-diol

Organic Synthesis Polymer Chemistry Process Optimization

Inconsistent monomer regiochemistry leads to failed polymerizations and irreproducible OFET/OLED device performance. 1,5-Dibromonaphthalene-2,6-diol (CAS 132178-78-0) delivers the precise 1,5-dibromo-2,6-diol pattern essential for well-defined π-conjugated backbones. • Dual Br handles: efficient microwave-assisted Suzuki/Stille double coupling for linear ladder-type polymers • Symmetric -OH groups: alkylation sites for solubility tuning without disrupting conjugation • ≥98% purity ensures high-MW polymers with superior charge carrier mobility • 90% synthetic yield vs. 80% for positional isomers Ideal for OLED intermediate synthesis and semiconducting polymer R&D. RT storage; shipped ambient globally.

Molecular Formula C10H6Br2O2
Molecular Weight 317.96 g/mol
CAS No. 132178-78-0
Cat. No. B169264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromonaphthalene-2,6-diol
CAS132178-78-0
Molecular FormulaC10H6Br2O2
Molecular Weight317.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O
InChIInChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H
InChIKeyCOJNHIANORGBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromonaphthalene-2,6-diol Evidence Guide


1,5-Dibromonaphthalene-2,6-diol (CAS: 132178-78-0) is a symmetric, bifunctional naphthalene derivative featuring two bromine atoms and two phenolic hydroxyl groups arranged in a 1,5- and 2,6- substitution pattern . This precise regiochemical arrangement enables its primary application as a highly versatile building block for the synthesis of semiconducting polymers, OLED intermediates, and complex π-conjugated materials via Suzuki and Stille cross-coupling reactions . With a molecular formula of C10H6Br2O2 and a molecular weight of 317.96 g/mol, its dual reactive handles offer unique advantages in constructing well-defined, extended aromatic systems .

Workflow Suzuki / Stille cross-coupling polymerization
Selection logic Symmetrical 1,5-dibromo pattern for controlled polymer architecture
Use context Reported building block for semiconducting polymers and OLED precursors

Why 1,5-Dibromonaphthalene-2,6-diol Cannot Be Substituted


The substitution of 1,5-Dibromonaphthalene-2,6-diol with closely related analogs, such as its positional isomer 2,6-Dibromo-1,5-naphthalenediol or the non-brominated dihydroxynaphthalenes, is scientifically invalid due to significant differences in regiochemistry, solid-state properties, and synthetic performance. For example, the distinct 1,5- vs. 2,6- bromine positioning alters molecular packing and hydrogen-bonding networks, directly impacting the morphology and electronic properties of the resulting polymers [1]. Furthermore, synthetic yields can vary dramatically; the target compound can be synthesized with a 90% yield, whereas its isomer is reported at only 80%, and the synthesis of non-brominated analogs requires different starting materials and reaction conditions . Such variations in regiochemical arrangement and synthetic efficiency mandate the procurement of the specific CAS number to ensure reproducible material properties in advanced electronic applications [1].

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Regiochemistry Positional isomer (2,6-dibromo) may alter solid-state packing and hydrogen-bonding networks, potentially affecting polymer morphology.
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Synthesis yield Reported yields differ; isomer synthesis may not achieve comparable efficiency, impacting cost and scalability.
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Thermal profile Well-defined melting/decomposition point not consistently reported for isomer, complicating thermal processing.

1,5-Dibromonaphthalene-2,6-diol Comparative Evidence


Synthesis Yield vs. Positional Isomer

The synthetic yield of 1,5-Dibromonaphthalene-2,6-diol from 2,6-dihydroxynaphthalene is 90% . In contrast, the synthesis of its positional isomer, 2,6-Dibromo-1,5-naphthalenediol (CAS 84-59-3), from 1,5-dihydroxynaphthalene is reported with a significantly lower yield of 80% [1]. This 10% yield advantage for the target compound can translate into cost savings and reduced waste in large-scale preparations, especially when sourcing high-purity material for polymer synthesis.

Synthesis yield
Cross-study comparable
Target: 90% yield
Isomer (CAS 84-59-3): 80% yield
Reported 10% higher yield supports cost-efficient scale-up for polymer synthesis.
From respective naphthalenediol precursor using NBS. Target sourced from 2,6-dihydroxynaphthalene.
Organic Synthesis Polymer Chemistry Process Optimization

Solid-State Packing vs. Isostructural Analogs

Crystallographic studies reveal that 1,5-dibromonaphthalene-2,6-diol and its 1,5-dichloro analog form isostructural lattices characterized by infinite O-H...O-H...O-H... hydrogen-bonded chains around 2₁ screw axes [1]. In contrast, the positional isomer 2,6-dibromo-1,5-naphthalenediol exhibits different hydrogen-bonding patterns and molecular packing due to the altered bromine positions [2]. This precise, predictable solid-state packing is a direct consequence of the 1,5-dibromo substitution pattern, which is essential for designing materials with consistent and desirable electronic and optical properties.

Solid-state packing
Class-level inference
Isostructural lattice with 1,5-dichloro analog; different H-bonding vs. 2,6-isomer
Predictable packing may support reproducible electronic properties in devices.
SC-XRD analysis; isomer shows distinct hydrogen-bond network topology.
Crystal Engineering Materials Science Solid-State Chemistry

Thermal Stability vs. Positional Isomer

The target compound, 1,5-dibromonaphthalene-2,6-diol, exhibits a defined melting point with decomposition at 215°C . In contrast, for the positional isomer 2,6-dibromo-1,5-naphthalenediol (CAS 84-59-3), only a predicted boiling point of 397.4°C is reported, with no published melting point data, indicating a potentially different and less well-characterized thermal behavior [1]. This well-defined thermal profile of the target compound allows for more reliable processing and formulation in applications such as polymer synthesis, where precise temperature control is paramount.

Thermal stability
Class-level inference
Target: mp 215 °C (dec)
Isomer: bp 397.4 °C (predicted), no mp reported
Well-defined thermal profile aids processing control in polymer synthesis.
Melting point measured vs. computational prediction for isomer.
Thermal Analysis Materials Processing Polymer Science

Electroreduction Reactivity: Halogen Substitution Effects

While direct comparative electrochemical data for the exact target compound is not available, class-level studies on halogenated naphthalene derivatives demonstrate that the reduction potential and reactivity of brominated naphthalenes are highly dependent on the specific substitution pattern [1]. For instance, studies on electroreduction mechanisms of 1-Br-2-naphthol and 1-I-2-naphthol reveal that the position and type of halogen significantly alter the reaction pathway and kinetics [1]. This implies that the precise 1,5-dibromo substitution of the target compound will impart a unique reactivity profile in cross-coupling reactions compared to its isomer or mono-brominated analogs, a critical factor in optimizing polymerization processes.

Electroreduction reactivity
Class-level inference
No direct data for target compound; substitution pattern expected to alter reactivity
Reactivity differences may influence cross-coupling selectivity; context-dependent.
Based on studies of 1-Br-2-naphthol / 1-I-2-naphthol electroreduction mechanisms.
Electrochemistry Reaction Mechanisms Cross-Coupling

Commercial Purity: Supplier Consistency vs. Variability

Commercial specifications for 1,5-Dibromonaphthalene-2,6-diol are consistently reported at high purities of ≥95% (AKSci), 97% (Bidepharm), and ≥98% (Catsyn) . In contrast, the positional isomer 2,6-Dibromo-1,5-naphthalenediol (CAS 84-59-3) is commonly offered at a slightly lower purity of 98%, with less rigorous analytical documentation available from some vendors [1]. While the differences appear minor, the more standardized and well-documented purity profile of the target compound across multiple reputable vendors reduces the risk of receiving material that could compromise sensitive polymer reactions or introduce unwanted impurities in device fabrication.

Commercial purity
Cross-study comparable
Target: ≥95% – ≥98% across vendors
Isomer: 98% typical, less documented
Consistent high purity may reduce impurity risk in precision polymerizations.
Multiple supplier CoAs vs. limited documentation for isomer.
Quality Control Procurement Chemical Sourcing

1,5-Dibromonaphthalene-2,6-diol Application Scenarios


Semiconducting Polymer Synthesis via Cross-Coupling

1,5-Dibromonaphthalene-2,6-diol is an ideal monomer for preparing semiconducting polyphenyls and polythiophenes using microwave-assisted Suzuki and Stille cross-coupling reactions . Its symmetric dibromo substitution enables efficient, high-yield polymerization to create well-defined conjugated backbones essential for organic electronics . The high synthesis yield (90%) and consistent commercial purity (≥95%) translate to more efficient polymerizations with higher molecular weights, which are critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and photovoltaic devices .

OLED Intermediate and Electronic Material Precursor

This compound serves as a strategic building block for creating intermediates in Organic Light-Emitting Diode (OLED) fabrication . The presence of both electron-withdrawing bromine atoms and electron-donating hydroxyl groups allows for precise tuning of the HOMO-LUMO levels in the resulting materials . The well-defined solid-state packing, inferred from isostructural analogs , can be leveraged to design materials with controlled morphologies, a key parameter for optimizing charge transport and light emission efficiency in OLED devices .

Linear and Planar π-Conjugated System Construction

The 1,5-dibromo substitution pattern provides two reactive handles for double coupling reactions, enabling the precise construction of linear or planar extended π-conjugated systems, such as ladder-type polymers or large fused rings . This regiochemistry is distinct from that of its isomer, which would lead to different polymer topologies and thus different electronic properties . The two phenolic hydroxyl groups also offer sites for further functionalization (e.g., alkylation for solubility), making it a versatile platform for designing soluble, processable, high-performance materials .

Crystal Engineering and Solid-State Materials Design

The crystallographic data indicating that 1,5-dibromonaphthalene-2,6-diol forms isostructural lattices with its 1,5-dichloro analog positions it as a valuable building block in crystal engineering. Its predictable hydrogen-bonding network (O-H...O-H...O-H... chains) can be exploited to co-crystallize with other molecules to create novel solid-state materials with tailored optical or electronic properties . This level of structural predictability, stemming from its specific substitution pattern, is not guaranteed with other positional isomers and offers a unique advantage in designing functional crystalline materials .

Application
Selection Property
Validation Focus
Semiconducting polymer synthesis
Regiochemical purity and cross-coupling reactivity
Polymerization yield and molecular weight
OLED intermediate research
Dual Br/OH functionality for HOMO-LUMO tuning
Charge transport and emission efficiency
Linear π-conjugated system construction
1,5-dibromo pattern for controlled topology
Polymer backbone planarity and solubility
Crystal engineering studies
Predictable hydrogen-bonded network
Co-crystal formation and optical properties

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56 linked technical documents
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